(4-Benzylmorpholin-2-ylmethyl)methylamine

Vue d'ensemble

Description

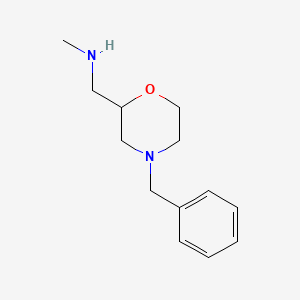

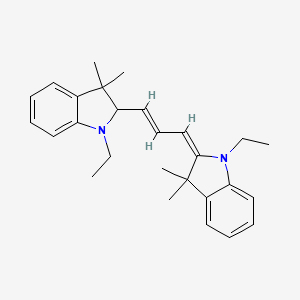

“(4-Benzylmorpholin-2-ylmethyl)methylamine” is a chemical compound with the molecular formula C13H20N2O . It has a molecular weight of 220.31 . The compound is an off-white solid .

Molecular Structure Analysis

The InChI code for “(4-Benzylmorpholin-2-ylmethyl)methylamine” is 1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(4-Benzylmorpholin-2-ylmethyl)methylamine” is an off-white solid . It has a molecular weight of 220.31 and a molecular formula of C13H20N2O .Applications De Recherche Scientifique

Fluorescent Probing for Methylamine Detection

The compound has been utilized in the development of a pyrylium salt-based fluorescent probe (MTPY), which acts as a rapid, highly sensitive, and selective sensor for methylamine vapor . This application is particularly relevant in the food industry, where the detection of amine vapor produced by microorganisms is an important indicator of food spoilage. The probe exhibits a distinct fluorescence response, changing from yellow to cyan when exposed to methylamine vapor, with a detection limit as low as 2.6 ppt.

Synthesis of Reactive Polymers

In the field of polymer chemistry, (4-Benzylmorpholin-2-ylmethyl)methylamine can be used to synthesize reactive polymers, particularly functional (meth)acrylates . These polymers are widely used as polymeric reagents or supports in biochemical and chemical applications. The compound can facilitate the synthesis of new monomers by binding functional groups to the structure of certain monomers, leading to the preparation of copolymers with commercial monomers.

Propriétés

IUPAC Name |

1-(4-benzylmorpholin-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-14-9-13-11-15(7-8-16-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCPNEYAICYKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679961 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Benzylmorpholin-2-ylmethyl)methylamine | |

CAS RN |

126645-75-8 | |

| Record name | 1-(4-Benzylmorpholin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

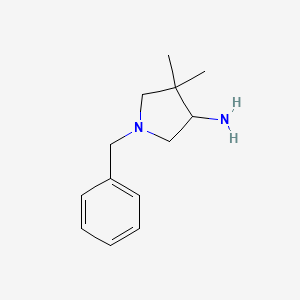

![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)

![N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B589453.png)